3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one
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Overview
Description
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one is a chemical compound with the molecular formula C16H21BO3 and a molecular weight of 272.15 g/mol . This compound is characterized by the presence of a cyclobutanone ring attached to a phenyl group, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Mechanism of Action
Mode of Action
This allows them to modulate the function of these biomolecules, leading to changes in cellular processes .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Boronic acid derivatives have been used in the borylation of alkylbenzenes, hydroboration of alkynes and alkenes, and coupling with aryl iodides . These reactions suggest that the compound could potentially interfere with biochemical pathways involving these types of molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of boronic acids is known to be pH-dependent, with increased reactivity under slightly acidic conditions. Furthermore, the compound’s stability could be affected by temperature and storage conditions .
Preparation Methods
The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one typically involves the following steps:
Chemical Reactions Analysis
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one undergoes several types of chemical reactions:
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include palladium catalysts for borylation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one has diverse applications in scientific research:
Comparison with Similar Compounds
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one can be compared with other similar compounds, such as:
(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: This compound lacks the cyclobutanone ring but shares the tetramethyl-1,3,2-dioxaborolan-2-yl group, making it useful in similar borylation reactions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group instead of a cyclobutanone ring, offering different reactivity and applications.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a pyridine ring, providing unique properties for use in various chemical reactions.
The uniqueness of this compound lies in its combination of a cyclobutanone ring and a tetramethyl-1,3,2-dioxaborolan-2-yl group, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-11(6-8-13)12-9-14(18)10-12/h5-8,12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQNMLOVZSWLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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